molecular formula C11H10N2O2S B6385503 (2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, 95% CAS No. 1261979-96-7

(2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, 95%

Cat. No. B6385503
CAS RN: 1261979-96-7
M. Wt: 234.28 g/mol
InChI Key: HGWKFFRCVQZPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, abbreviated as (2,4)-DHMP, is a heterocyclic compound that is widely used in scientific research for its various biochemical and physiological effects. It is a member of the pyrimidine family of compounds, which are characterized by their five-membered rings containing two nitrogen atoms. (2,4)-DHMP has a unique structure due to its sulfur-containing side chain, which makes it highly reactive and useful in a variety of organic chemistry reactions.

Scientific Research Applications

((2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, 95%)-DHMP has a wide range of scientific research applications. It is used in the synthesis of various drugs, such as antifungal agents and antibiotics. It has also been used in the synthesis of proteins and nucleic acids, as well as in the study of enzyme-catalyzed reactions. In addition, ((2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, 95%)-DHMP has been used in the synthesis of polymers and other materials for a variety of applications.

Mechanism of Action

The mechanism of action of ((2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, 95%)-DHMP is not fully understood, but it is believed to be related to its sulfur-containing side chain. It has been suggested that the sulfur-containing side chain may interact with the active sites of enzymes, thereby altering their activity. This could explain why ((2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, 95%)-DHMP has been found to be effective in the synthesis of various proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, 95%)-DHMP have been studied in various organisms. In humans, ((2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, 95%)-DHMP has been found to have antifungal and antibacterial properties, as well as anti-inflammatory and antioxidant effects. In addition, ((2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, 95%)-DHMP has been found to be effective in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of ((2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, 95%)-DHMP in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it can be used in a wide range of reactions. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in acidic conditions, and it can be toxic if not handled properly.

Future Directions

There are several potential future directions for ((2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, 95%)-DHMP. It could be further studied for its potential therapeutic applications, such as in the treatment of cancer, as well as its potential use in the synthesis of new drugs. Additionally, its use in the synthesis of polymers and other materials could be explored further. Finally, its mechanism of action could be studied in greater detail to better understand its effects on enzymes and other biological processes.

Synthesis Methods

The synthesis of ((2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine, 95%)-DHMP is a multi-step process that involves the reaction of 2-methylthiophene with pyrimidine in the presence of an acid catalyst. The reaction is typically carried out at temperatures of 80-100°C in an inert atmosphere. The resulting product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

5-(2-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-16-9-5-3-2-4-7(9)8-6-12-11(15)13-10(8)14/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWKFFRCVQZPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(2-methylthiophenyl)pyrimidine

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